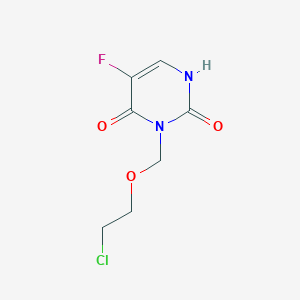

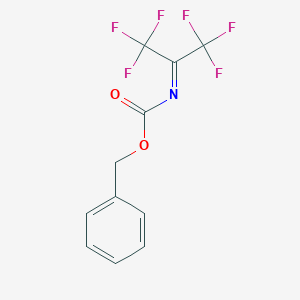

2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro-, also known as Temozolomide, is a chemotherapy drug used to treat brain tumors. It was first approved by the FDA in 1999 and has since become a widely used treatment for glioblastoma multiforme, a type of brain cancer. Temozolomide is a prodrug, which means it is inactive until it is metabolized in the body. Once metabolized, it forms a reactive compound that damages DNA in cancer cells, leading to their death.

Mecanismo De Acción

2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- works by damaging DNA in cancer cells. It is metabolized in the body to form a reactive compound that methylates DNA at the O6 position of guanine. This methylation leads to the formation of adducts that interfere with DNA replication and transcription, ultimately leading to cell death. In addition, 2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- also causes DNA strand breaks, further contributing to its cytotoxic effects.

Biochemical and Physiological Effects:

2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- has been shown to have a number of biochemical and physiological effects. In addition to its effects on DNA, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. 2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- has also been shown to modulate the immune system, potentially enhancing the body's ability to fight cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying DNA damage and repair pathways. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, 2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- has some limitations. It is a cytotoxic drug, which means it can be harmful to cells in culture. In addition, its effects on DNA can be complex and difficult to interpret, which can make data analysis challenging.

Direcciones Futuras

There are several future directions for research on 2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro-. One area of interest is the development of new combination therapies that can improve treatment outcomes for brain tumors. Another area of research is the identification of biomarkers that can predict response to 2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro-, which could help personalize treatment for individual patients. Additionally, there is interest in developing new formulations of 2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- that can improve its delivery to the brain, which is a challenge due to the blood-brain barrier. Finally, there is interest in studying the potential use of 2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- in other types of cancer, beyond brain tumors.

Métodos De Síntesis

2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- is synthesized from 5-amino-1H-imidazole-4-carboxamide by a series of chemical reactions. The first step involves the conversion of 5-amino-1H-imidazole-4-carboxamide to 3-methyl-4-nitroimidazole-5-carboxamide. This is followed by the reduction of the nitro group to an amino group, which is then protected with a tert-butoxycarbonyl (Boc) group. The Boc-protected compound is then reacted with 2-chloroethyl chloroformate to form the intermediate 3-(2-chloroethyl)-5-(tert-butoxycarbonyl)-4-methylimidazol-2-one. This intermediate is then deprotected with trifluoroacetic acid to give the final product, 2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro-.

Aplicaciones Científicas De Investigación

2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- has been extensively studied for its efficacy in treating brain tumors. It has been shown to be effective in both newly diagnosed and recurrent glioblastoma multiforme. In addition, it has been used in the treatment of other types of brain tumors, such as anaplastic astrocytoma and oligodendroglioma. 2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- has also been studied in combination with other chemotherapy drugs and radiation therapy to improve treatment outcomes.

Propiedades

Número CAS |

139593-08-1 |

|---|---|

Nombre del producto |

2,4(1H,3H)-Pyrimidinedione, 3-((2-chloroethoxy)methyl)-5-fluoro- |

Fórmula molecular |

C7H8ClFN2O3 |

Peso molecular |

222.6 g/mol |

Nombre IUPAC |

3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H8ClFN2O3/c8-1-2-14-4-11-6(12)5(9)3-10-7(11)13/h3H,1-2,4H2,(H,10,13) |

Clave InChI |

CVBOLRYRLOKWSW-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)N(C(=O)N1)COCCCl)F |

SMILES canónico |

C1=C(C(=O)N(C(=O)N1)COCCCl)F |

Sinónimos |

1-((2-chloroethoxy)methyl)-5-fluorouracil CEM-5-FU |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-6-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid;cyclohexanamine](/img/structure/B166766.png)

![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)

![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)